3-Aminobenzophenone
Description
3-Aminobenzophenone, also known as 3-Benzoylaniline, is an organic compound with the molecular formula C13H11NO. It is a derivative of benzophenone where an amino group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and dyes .
Properties
IUPAC Name |
(3-aminophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUADXEJBHCKVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182593 | |
| Record name | Benzophenone, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-78-1 | |
| Record name | 3-Aminobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, 3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2835-78-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86511 | |
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| Record name | Benzophenone, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobenzophenone can be synthesized through several methods. One common method involves the reduction of 3-nitrobenzophenone using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the reaction of benzoyl chloride with aniline under Friedel-Crafts acylation conditions, followed by nitration and subsequent reduction .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitrobenzophenone. This process involves the use of catalysts such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobenzophenone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3-aminobenzhydrol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-Nitrobenzophenone.
Reduction: 3-Aminobenzhydrol.
Substitution: Various substituted benzophenones depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has identified 3-Aminobenzophenone derivatives as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. A study demonstrated that certain derivatives exhibited cytotoxic effects comparable to established drugs like combretastatin A-4. Specifically, compounds with alkoxy substitutions at the C-4 position of the B-ring showed significant antitumor activity by binding to the colchicine-binding site on tubulin .
Photoaffinity Probes
this compound has been utilized in the development of photoaffinity probes for studying receptor interactions. These probes can stereoselectively label specific sites within membrane proteins, facilitating the understanding of ligand-receptor dynamics . This application is particularly valuable in drug discovery and receptor biology.
Materials Science
Nanostructure Formation
The compound has been explored for its ability to form nanostructures when combined with cyclodextrins through supramolecular self-assembly. These nanostructures have potential applications in drug delivery systems and materials engineering due to their unique structural properties and enhanced solubility profiles .
Analytical Chemistry
Spectroscopic Studies
this compound has been subjected to extensive spectroscopic analysis, including FT-IR and UV-Vis spectroscopy, to elucidate its molecular structure and interactions. These studies provide insights into its vibrational modes and electronic transitions, which are critical for understanding its reactivity and potential applications in sensors and analytical devices .
Synthesis of Novel Compounds
Semicarbazone Derivatives
The synthesis of semicarbazone derivatives from this compound has been reported, showcasing its versatility as a precursor in organic synthesis. These derivatives exhibit interesting biological activities and can act as chelating ligands for metal ions, expanding their utility in coordination chemistry .
Summary Table of Applications
Case Study 1: Tubulin Polymerization Inhibition
A series of this compound derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most effective compounds were found to bind at the colchicine site, leading to significant cytotoxicity against cancer cell lines. This study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Nanostructured Drug Delivery Systems
Research demonstrated that this compound can form stable nanostructures with cyclodextrins, which were characterized using techniques such as SEM and TEM. These nanostructures showed improved solubility and stability for pharmaceutical applications, indicating their potential use in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Aminobenzophenone involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 2-Aminobenzophenone
- 4-Aminobenzophenone
- 3-Aminoacetophenone
Comparison: 3-Aminobenzophenone is unique due to the position of the amino group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Aminobenzophenone and 4-Aminobenzophenone, the 3-position amino group in this compound provides different steric and electronic effects, leading to distinct chemical behavior and applications .
Biological Activity
3-Aminobenzophenone (3-ABP) is an organic compound with significant biological activity, particularly in the context of cancer treatment and as an inhibitor of tubulin polymerization. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound features an amino group at the 3-position of the benzophenone structure, which plays a crucial role in its biological activity. The general structure can be represented as follows:
This compound's structure allows it to interact with various biological targets, primarily through mechanisms involving tubulin inhibition.
1. Inhibition of Tubulin Polymerization
Research indicates that 3-ABP and its derivatives are potent inhibitors of tubulin polymerization. A study identified several derivatives of this compound that exhibited significant cytotoxicity against cancer cell lines by binding to the colchicine-binding site on tubulin. Notably, compounds with alkoxy groups at the C-4 position showed enhanced activity, comparable to established agents like combretastatin A-4 .
Table 1: Structure-Activity Relationships (SAR) of this compound Derivatives
| Compound | Substituent | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| 5 | Methoxy | Similar to CA-4 | Tubulin Binding |
| 11 | Alkoxy | Greater than CA-4 | Tubulin Binding |
| 4 | Chloro | Moderate | Altered Binding |
| 10 | Chloro | Low | Altered Binding |
The introduction of an amino group at the C-3 position significantly enhances cytotoxicity, while substituents at the C-4 position can modulate this effect positively or negatively depending on their nature .
2. Antifungal Activity
Additionally, studies have explored the antifungal properties of related compounds such as 3-amino benzoxaboroles, which share structural similarities with 3-ABP. These compounds demonstrated varying degrees of activity against Candida albicans, with minimum inhibitory concentrations (MIC) indicating a drop in efficacy when amine substituents were introduced .
Table 2: Antifungal Activity Against Candida albicans
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Tavaborole | 2 | High |
| Unsubstituted | 8 | Moderate |
| 3-Amino Derivative | >100 | Low |
Case Study 1: Cytotoxicity Assessment
A detailed assessment was conducted on a series of this compound derivatives against various human cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate binding affinities and mechanisms. The results indicated that specific substitutions on the benzophenone ring significantly affected cytotoxicity, with some compounds displaying sub-nanomolar activity against multi-drug resistant cell lines .
Case Study 2: Interaction with DNA
Another investigation focused on the interaction between synthesized complexes of 2-aminobenzophenone and DNA. Techniques such as UV absorption and fluorescence spectroscopy demonstrated that these complexes could intercalate into DNA, suggesting potential applications in cancer therapy by disrupting cellular replication processes .
Q & A
Basic Questions
Q. What are the key steps in synthesizing 3-Aminobenzophenone, and how is reaction progress monitored experimentally?
- Methodological Answer : A common synthesis involves converting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to its anhydride using polymer-bound carbodiimide, followed by reaction with this compound. Reaction progress is monitored via Thin-Layer Chromatography (TLC) to track the disappearance of the acyl chloride intermediate. Final products are characterized using High-Resolution Mass Spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT) to confirm structural integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Researchers must wear personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid skin contact and environmental release. Spills should be collected in sealed containers and disposed of via certified waste management services. Safety Data Sheets (SDS) recommend storage in dry, locked areas and immediate medical attention for exposure incidents .
Q. Which analytical techniques are routinely employed for quantifying this compound in complex matrices?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard. For example, C18 reverse-phase columns with methanol/water mobile phases (e.g., 70:30 v/v) enable separation, while UV detection at 254 nm or tandem MS improves specificity. Calibration curves using certified reference materials ensure accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer : Systematic variation of parameters (e.g., temperature, catalyst loading, and stoichiometry) using Design of Experiments (DoE) frameworks can identify optimal conditions. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps track intermediate formation. Post-reaction purification via column chromatography or recrystallization enhances purity .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR or HRMS) during structural characterization?
- Methodological Answer : Cross-validation using complementary techniques is essential. For instance, DEPT-135 NMR can differentiate CH₂ and CH₃ groups, while 2D NMR (COSY, HSQC) clarifies coupling patterns. If HRMS data conflicts with expected molecular formulas, isotopic pattern analysis or collision-induced dissociation (CID-MS) can identify impurities or degradation products .
Q. What experimental strategies are effective for studying the reactivity of this compound in photochemical or catalytic reactions?
- Methodological Answer : Computational modeling (e.g., Density Functional Theory (DFT)) predicts reactive sites and transition states. Experimentally, controlled light exposure (UV-Vis) in photoreactors or catalytic screening under inert atmospheres (e.g., using Pd/C or Ru complexes) can elucidate reaction pathways. Kinetic studies under varied pH and solvent systems provide mechanistic insights .
Q. How can researchers develop validated analytical methods for this compound in biological or environmental samples?
- Methodological Answer : Method validation follows ICH guidelines, including specificity (via spike-recovery tests), linearity (R² > 0.995), and precision (RSD < 5%). For biological matrices, solid-phase extraction (SPE) with C18 cartridges reduces matrix interference. Environmental samples may require derivatization (e.g., acetylation) to enhance GC-MS detectability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
